4-chloro-1H-1,2,3-benzotriazol-1-ol
Description
Significance of Benzotriazole (B28993) Derivatives in Synthetic Methodologies
Benzotriazole and its derivatives are recognized as highly versatile scaffolds in organic synthesis. gsconlinepress.comnih.gov Their utility stems from several key properties. The benzotriazole moiety can function as a good leaving group, facilitating a variety of substitution reactions. nih.govijpsonline.com This has been particularly exploited in the development of acylating agents, where N-acylbenzotriazoles serve as easy-to-handle reagents for N-, O-, C-, and S-acylations. nih.gov
Furthermore, benzotriazole derivatives are instrumental in the synthesis of other heterocyclic systems. nih.gov They can act as synthetic auxiliaries, guiding the course of reactions to achieve desired regioselectivity and stereoselectivity. nih.gov The ability of the benzotriazole ring to be readily introduced into molecules through condensation, addition, and substitution reactions further enhances its synthetic value. ijpsonline.com Microwave-assisted synthesis has been shown to improve the yields and reduce reaction times for the preparation of various benzotriazole derivatives. ijpsonline.com
The diverse pharmacological activities exhibited by benzotriazole derivatives, including antimicrobial, antifungal, and antiviral properties, drive much of the synthetic research in this area. gsconlinepress.comresearchgate.netgrowingscience.comnih.gov This has led to the development of numerous synthetic methods aimed at producing a wide array of substituted benzotriazoles for biological evaluation. gsconlinepress.comresearchgate.net
Contextualization of 4-chloro-1H-1,2,3-benzotriazol-1-ol within N-Heterocyclic Chemistry
Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. gsconlinepress.com Benzotriazoles, as a class of N-heterocycles, are particularly noteworthy due to the presence of three contiguous nitrogen atoms in the triazole ring. chemicalbook.com This arrangement influences the electronic properties of the molecule, contributing to its stability and reactivity. chemicalbook.com
The parent compound, 1H-benzotriazole, exists in two tautomeric forms, 1H and 2H, with the 1H form being predominant. chemicalbook.com The introduction of a chlorine atom at the 4-position and a hydroxyl group at the N1 position, as in this compound, significantly modifies the electronic and steric properties of the parent molecule. The chlorine atom, being an electron-withdrawing group, can influence the acidity of the N-H proton and the nucleophilicity of the triazole ring. The N-hydroxyl group introduces a site for further functionalization and can participate in hydrogen bonding, affecting the compound's physical properties and intermolecular interactions.
The synthesis of 1-hydroxy-1H-benzotriazoles, including chlorinated analogues, is often achieved through the reaction of ortho-substituted nitroaromatics with hydrazine (B178648). chemicalbook.comnih.govgoogle.com For instance, 5-chloro-1H-benzo[d] gsconlinepress.comnih.govresearchgate.nettriazol-1-ol can be synthesized from 2,4-dichloro-1-nitrobenzene and hydrazine hydrate (B1144303). nih.gov
Overview of Research Trajectories for Related 1H-1,2,3-Benzotriazol-1-ol Analogues
Research into analogues of 1H-1,2,3-benzotriazol-1-ol is a vibrant area of investigation, largely driven by the quest for new therapeutic agents and functional materials. researchgate.netgrowingscience.combeilstein-journals.org The derivatization of the benzotriazole core allows for the fine-tuning of its biological and chemical properties.
One significant research direction involves the synthesis of various substituted 1-hydroxy-1H-benzotriazoles. For example, analogues with different substituents on the benzene (B151609) ring, such as methyl, trifluoromethyl, and bromo groups, have been synthesized and studied. nih.gov These substitutions can modulate the compound's activity and selectivity.
Another major focus is the derivatization of the N-hydroxyl group. The synthesis of 1-alkoxy-1H-benzotriazoles from 1-hydroxy-1H-benzotriazole and its analogues has been explored, providing access to a new class of compounds with potential applications in medicinal chemistry and as synthetic intermediates. beilstein-journals.org These alkoxy derivatives can undergo nucleophilic substitution reactions, highlighting the leaving group ability of the benzotriazolyloxy group. beilstein-journals.org
Furthermore, the combination of the benzotriazole scaffold with other heterocyclic rings or functional groups is a common strategy to create hybrid molecules with enhanced biological activity. nih.govmdpi.com For instance, quinoline-based triazole derivatives incorporating a hydroxybenzotriazole (B1436442) moiety have been synthesized via click chemistry. mdpi.com
The table below provides a summary of some related 1H-1,2,3-Benzotriazol-1-ol analogues and their synthetic precursors.
| Analogue | Synthetic Precursor(s) | Reference |
| 5-Chloro-1H-benzo[d] gsconlinepress.comnih.govresearchgate.nettriazol-1-ol | 2,4-dichloro-1-nitrobenzene, Hydrazine hydrate | nih.gov |
| 6-Methyl-1H-benzo[d] gsconlinepress.comnih.govresearchgate.nettriazol-1-ol | 1-chloro-4-methyl-2-nitrobenzene, Hydrazine hydrate | nih.gov |
| 6-Methoxy-1H-benzo[d] gsconlinepress.comnih.govresearchgate.nettriazol-1-ol | 1-chloro-4-methoxy-2-nitrobenzene | google.com |
| 1-(Prop-2-yn-1-yloxy)-1H-benzo[d] gsconlinepress.comnih.govresearchgate.nettriazole | 1H-benzo[d] gsconlinepress.comnih.govresearchgate.nettriazol-1-ol, Propargyl bromide | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-hydroxybenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-2-1-3-5-6(4)8-9-10(5)11/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQBZZQPEHDPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=NN2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901685 | |
| Record name | NoName_822 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 Chloro 1h 1,2,3 Benzotriazol 1 Ol
Role as an Activating Agent in Bond-Forming Reactions
4-Chloro-1H-1,2,3-benzotriazol-1-ol is instrumental in the formation of amide and ester bonds, serving as a superior activating agent compared to its parent compound, HOBt. This enhanced reactivity is crucial in peptide synthesis and other acylation reactions where efficient bond formation is required. The electron-withdrawing effect of the chlorine atom increases the acidity of the N-hydroxyl group, making it a better leaving group and thereby facilitating nucleophilic attack.
Intermediates in Amide and Ester Coupling Reactions
In amide and ester synthesis, this compound is typically used in conjunction with a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which then reacts with the benzotriazole (B28993) derivative to form an active ester, specifically a 4-chlorobenzotriazolyl ester. researchgate.net This active ester is more stable than the O-acylisourea intermediate but highly susceptible to nucleophilic attack by an amine or an alcohol to form the desired amide or ester, respectively.
The formation of this active ester intermediate is a key step as it minimizes side reactions and reduces the risk of racemization when coupling chiral amino acids. sci-hub.se The general pathway can be summarized as follows:
Activation of Carboxylic Acid: The carboxylic acid reacts with the carbodiimide to form the O-acylisourea intermediate.
Formation of the Active Ester: this compound attacks the O-acylisourea to form the 4-chlorobenzotriazolyl active ester, releasing a urea (B33335) byproduct.
Nucleophilic Attack: The amine or alcohol nucleophile attacks the carbonyl carbon of the active ester, leading to the formation of the amide or ester bond and the release of this compound.
The enhanced electrophilicity of the carbonyl carbon in the 4-chlorobenzotriazolyl ester, due to the electron-withdrawing nature of the 4-chlorobenzotriazolyloxy group, accelerates the rate of the final nucleophilic attack.
Participation in Nucleophilic Substitution Reactions
The benzotriazolyloxy group, including its chlorinated derivatives, is an excellent leaving group, comparable to halides or triflates. thieme-connect.dethieme-connect.com This property allows for its participation in various nucleophilic substitution reactions beyond amide and ester formation. For instance, O-alkylated benzotriazole derivatives can undergo substitution with a range of nucleophiles. beilstein-journals.org
In the context of heterocyclic chemistry, reagents like (1H-benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can activate amide groups in purine (B94841) nucleosides, leading to the formation of O⁶-(benzotriazol-1-yl)purine nucleosides. nih.gov These intermediates are then susceptible to nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, enabling the synthesis of a wide array of modified nucleosides. thieme-connect.comnih.govnih.gov The presence of a chloro-substituent on the benzotriazole ring would further enhance the leaving group ability, potentially leading to faster and more efficient substitution reactions.
Reaction Mechanisms
Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
General Principles of Benzotriazolyloxy-Mediated Transformations
Benzotriazolyloxy-mediated transformations are fundamentally based on the activation of a functional group, most commonly a carboxylic acid or an amide, by forming a benzotriazolyloxy intermediate. thieme-connect.dethieme-connect.com This intermediate renders the carbonyl carbon or the activated carbon atom more electrophilic and susceptible to nucleophilic attack.
The key principles are:
Activation: An activating agent, often a phosphonium (B103445) or uronium salt containing the benzotriazolyloxy moiety (or formed in situ), reacts with the substrate. thieme-connect.com
Intermediate Formation: A reactive intermediate, such as an active ester or a phosphonium adduct, is generated. thieme-connect.de
Nucleophilic Displacement: A nucleophile attacks the activated center, displacing the benzotriazolyloxy group, which is a stable leaving group. gacariyalur.ac.in
The efficiency of these transformations is heavily influenced by the nature of the benzotriazole derivative. The introduction of an electron-withdrawing group like chlorine at the 4-position of the benzotriazole ring enhances the stability of the departing benzotriazolyloxy anion, thereby increasing the reaction rate.
Mechanistic Pathways in Acylation Reactions
In acylation reactions, such as the synthesis of amides and esters, the mechanism involving this compound is a well-established pathway to minimize side products and racemization. When used with a carbodiimide, the primary mechanistic steps are:
The carboxylic acid adds to the carbodiimide, forming the highly reactive O-acylisourea.
this compound acts as a nucleophile, attacking the activated carbonyl of the O-acylisourea. This step is generally fast.
This attack leads to the formation of the 4-chlorobenzotriazolyl active ester and the corresponding urea derivative. This active ester is a key intermediate, being more stable than the O-acylisourea but sufficiently reactive towards the amine or alcohol.
The amine or alcohol then attacks the carbonyl of the active ester in a classic nucleophilic acyl substitution, forming a tetrahedral intermediate.
The collapse of this tetrahedral intermediate expels the this compound as a stable leaving group, yielding the final amide or ester product.
This pathway is particularly advantageous in peptide synthesis as the relatively mild conditions and the nature of the active ester help to preserve the stereochemical integrity of the amino acids. sci-hub.se
Role in Regioselective Reactions
The benzotriazole moiety can be strategically employed to direct the regioselectivity of reactions. While specific studies focusing solely on the regioselective role of this compound are not abundant, the principles can be inferred from related benzotriazole chemistry.
For example, in the lithiation of allylic systems containing a benzotriazole group, the position of lithiation and subsequent reaction with an electrophile can be controlled. acs.orgacs.org The benzotriazole group can direct the deprotonation to an adjacent carbon, and its subsequent displacement or participation in the reaction can lead to specific regioisomers.
In the context of modifying complex molecules like nucleosides, the activation of a specific amide group with a benzotriazole-based reagent allows for regioselective functionalization at that position. nih.gov The use of a 4-chloro-substituted benzotriazole derivative would likely follow the same regiochemical course but with potentially enhanced reactivity. The reaction of 1-[(2EZ)-3-chloroprop-2-enyl]-1H-1,2,3-benzotriazole with HMPA, for instance, undergoes a regiospecific lithiation-substitution at the C-Cl terminus. acs.org This demonstrates the ability of the benzotriazole group to influence the outcome of reactions at specific sites within a molecule.
Influence of Chlorine Substitution on Reactivity
The introduction of a chlorine atom onto the benzene (B151609) ring of 1H-1,2,3-benzotriazol-1-ol significantly alters the electronic properties and, consequently, the chemical reactivity of the molecule. The specific placement of the chlorine at the 4-position (also commonly referred to as the 6-position depending on the nomenclature system followed for the benzotriazole ring) has been a subject of study, particularly in the context of its application as a peptide coupling additive. The primary influence of the chlorine substituent stems from its electron-withdrawing nature.
Research into the reactivity of these compounds often focuses on their utility as additives in peptide synthesis, where they are used to form active esters that are more susceptible to nucleophilic attack by an amine. sigmaaldrich.com The effectiveness of these additives is closely linked to the acidity of the N-hydroxyl group and the leaving group ability of the resulting anion. researchgate.net
The chlorine atom, through its negative inductive effect (-I effect), withdraws electron density from the aromatic ring. This electronic pull extends to the triazole moiety, leading to a more electron-deficient system. This has a pronounced effect on the acidity of the N-OH group. The increased acidity of the hydroxyl proton in this compound (Cl-HOBt) compared to the unsubstituted 1-hydroxybenzotriazole (B26582) (HOBt) has been quantitatively determined by measuring their dissociation constants (pKa). researchgate.net A lower pKa value indicates a stronger acid and a more stable conjugate base, which is a better leaving group.
A comparative study of the pKa values for HOBt and its derivatives in 95% acetonitrile-water solution highlights this electronic influence. researchgate.net
Table 1: Comparison of pKa Values for HOBt and its Derivatives researchgate.net
| Compound | pKa in 95% Acetonitrile-Water |
|---|---|
| 1-Hydroxybenzotriazole (HOBt) | 10.15 |
| 1-Hydroxy-6-chlorobenzotriazole (Cl-HOBt)* | 9.44 |
| 1-Hydroxy-6-trifluoromethylbenzotriazole | 8.89 |
| 1-Hydroxy-6-nitrobenzotriazole | 8.24 |
Note: 1-Hydroxy-6-chlorobenzotriazole is an isomer of and electronically similar to this compound. The data demonstrates the acid-strengthening effect of the chloro substituent.
The data clearly shows that the presence of the electron-withdrawing chloro group lowers the pKa by 0.71 units relative to the parent HOBt. researchgate.net This increased acidity makes this compound a more effective catalyst in certain coupling reactions. The active esters formed from this chlorinated derivative are more reactive than their unsubstituted HOBt counterparts. sigmaaldrich.com This enhanced reactivity makes 6-Cl-HOBt a favorable choice in solid-phase peptide synthesis, striking a balance between the reactivity of the highly effective but more costly 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and the standard HOBt. uniurb.it
The influence of the chlorine substituent is also evident in the synthetic routes to these molecules. The synthesis of chloro-substituted 1-hydroxybenzotriazoles often starts from chlorinated nitroaromatics, such as 2,4-dichloro-1-nitrobenzene, which react with hydrazine (B178648). nih.gov Furthermore, the reactivity of the N-OH group itself is demonstrated in reactions such as deoxygenation. For instance, 5-chloro-1H-benzo[d] nih.govCurrent time information in Bangalore, IN.chemicalbook.comtriazol-1-ol can be deoxygenated to form 5-chloro-1H-benzo[d] nih.govCurrent time information in Bangalore, IN.chemicalbook.comtriazole using reagents like bis(pinacolato)diboron (B136004) (B₂(pin)₂) in the presence of a base. nih.gov
Applications of 4 Chloro 1h 1,2,3 Benzotriazol 1 Ol in Advanced Organic Synthesis
Catalytic and Stoichiometric Reagent Applications
The utility of 4-chloro-1H-1,2,3-benzotriazol-1-ol and its parent compound, HOBt, is well-established in promoting various chemical transformations, often leading to higher yields and reduced side reactions.
Utility in Peptide Synthesis Methodologies
In the realm of peptide synthesis, the formation of the amide bond between amino acids is a critical step that requires careful control to prevent racemization and ensure high efficiency. wikipedia.org 1-Hydroxybenzotriazole (B26582) (HOBt) and its derivatives are widely used as additives in conjunction with coupling reagents like carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). luxembourg-bio.combrieflands.com The primary role of these additives is to form an active ester with the carboxylic acid group of an N-protected amino acid. wikipedia.org This activated intermediate then readily reacts with the amino group of another amino acid to form the desired peptide bond. wikipedia.org
The addition of HOBt-type reagents is crucial for suppressing the racemization of the amino acid residues, a common side reaction when using carbodiimides alone. luxembourg-bio.com The mechanism involves the formation of an O-acylurea intermediate from the reaction of the carboxylic acid with the carbodiimide (B86325), which can then be attacked by the HOBt derivative to form the active ester, minimizing the opportunity for racemization. luxembourg-bio.com This methodology is a cornerstone of both solid-phase and solution-phase peptide synthesis. brieflands.comresearchgate.net
Table 1: Key Reagents in Peptide Synthesis
| Reagent/Compound Name | Role | Reference |
|---|---|---|
| This compound | Additive to suppress racemization and improve efficiency | nih.gov |
| 1-Hydroxybenzotriazole (HOBt) | Additive to form active esters and reduce racemization | wikipedia.orgluxembourg-bio.com |
| N,N'-dicyclohexylcarbodiimide (DCC) | Coupling reagent | luxembourg-bio.com |
Facilitation of Amide Formation from Carboxylic Acids
Beyond peptide synthesis, this compound and related compounds are instrumental in the general synthesis of amides from carboxylic acids and amines. wikipedia.org This is particularly valuable for substrates where the direct conversion of the carboxylic acid to a more reactive acyl chloride is not feasible. wikipedia.org The process mirrors that of peptide synthesis, where the carboxylic acid is first activated by forming an ester with the HOBt derivative. luxembourg-bio.com This active ester is then susceptible to nucleophilic attack by an amine, yielding the corresponding amide. luxembourg-bio.com
Research has shown that this method is effective for a wide range of carboxylic acids and amines, providing a versatile tool for organic chemists. luxembourg-bio.comresearchgate.net The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of HOBt is a common strategy to achieve this transformation efficiently. researchgate.net
Acylating Agent in N-, O-, C-, and S-Acylations
The versatility of benzotriazole (B28993) derivatives extends to their use in various acylation reactions. N-acylbenzotriazoles, which can be readily prepared, serve as effective and easy-to-handle acylating agents. nih.gov These reagents have been successfully employed for N-, O-, C-, and S-acylations, demonstrating their broad applicability in organic synthesis. nih.gov The benzotriazole moiety acts as a good leaving group, facilitating the transfer of the acyl group to a variety of nucleophiles. nih.gov This methodology has been particularly highlighted by the work of Katritzky and co-workers. nih.gov For instance, N-(4-chlorobenzyl)-2-(1H-benzo[d] wikipedia.orgluxembourg-bio.commdpi.comtriazol-1-yl)acetamide is a benzotriazole derivative that has been synthesized and studied. growingscience.com
Building Block for Complex Molecular Architectures
In addition to its role as a reagent, this compound and its parent structures serve as valuable starting materials for the construction of more intricate molecules, including those with potential biological activity.
Precursor in Click Chemistry and Triazole Hybrid Derivatives
The 1,2,3-triazole ring system is a key structural motif in many biologically active compounds and can be readily synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comresearchgate.net Hydroxybenzotriazole (B1436442) (HOBt) can be functionalized to serve as a precursor in these reactions. For example, an alkyne derivative of HOBt can be prepared and subsequently reacted with an azide (B81097), such as 4-azido-7-chloroquinoline, through a Cu(I)-catalyzed click reaction to form a triazole hybrid derivative. mdpi.comresearchgate.net This approach allows for the modular synthesis of complex molecules by linking different fragments through the stable triazole ring. researchgate.net
Table 2: Synthesis of a Triazole Hybrid Derivative
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
|---|
Participation in Reactions Leading to Substituted Alkenes and Enones
Benzotriazole derivatives have been shown to participate in reactions that lead to the formation of substituted alkenes and enones. For instance, 2-(1H-1,2,3-benzotriazol-1-yl)-3-aryl-2-propenals can be synthesized and utilized as intermediates. arkat-usa.org Furthermore, the lithiation of 1-[(2EZ)-3-chloroprop-2-enyl]-1H-1,2,3-benzotriazole creates a versatile reagent that can react with carbonyl compounds. researchgate.net This reaction with aldehydes and ketones can lead to the formation of 4-hydroxyalk-2-en-1-one derivatives after acidic hydrolysis. researchgate.net Additionally, the photolysis of 1-alkenyl-substituted-1,2,3-benzotriazoles can lead to the formation of various indole (B1671886) derivatives. arkat-usa.org The elimination of groups from allylic positions is a common strategy for forming conjugated dienes. thieme-connect.de For example, the oxidation of secondary alcohols, such as 4-phenylbut-3-en-2-ol, can yield the corresponding enone, 4-phenylbut-3-en-2-one. thieme-connect.de
Role in the Synthesis of Other Heterocyclic Systems
The primary role of this compound and its isomers in forming other heterocyclic systems is to serve as a modifiable platform. The synthesis generally proceeds via a two-step process:
Functionalization: The hydroxyl group of the chloro-hydroxybenzotriazole is first derivatized. A common strategy involves O-alkylation with a bifunctional reagent, such as propargyl bromide, to introduce an alkyne functionality. This step transforms the coupling additive into a versatile building block.
Cycloaddition: The newly introduced functional group (e.g., an alkyne) can then undergo a cyclization reaction with another molecule to form the new heterocyclic ring. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a frequently employed method for this purpose, leading to the formation of a 1,2,3-triazole ring.
A study on the synthesis of benzotriazole-triazole conjugates, using the related 5-chloro isomer, illustrates this process effectively. In this research, 5-chloro-1-hydroxybenzotriazole is first converted to an alkyne derivative, which then reacts with various organic azides to yield the target triazole-containing molecules.
Table 1: Synthesis of Benzotriazole-Triazole Conjugates via CuAAC (Based on data for the 5-chloro isomer)
| Entry | Reactant 1: Alkyne Derivative | Reactant 2: Aryl Azide | Product | Yield (%) |
| 1 | 5-chloro-1-(prop-2-yn-1-yloxy)-1H-benzo[d]triazole | 1-azido-4-nitrobenzene | 1-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-chloro-1H-benzo[d]triazole | High |
| 2 | 5-chloro-1-(prop-2-yn-1-yloxy)-1H-benzo[d]triazole | 1-azido-4-methoxybenzene | 5-chloro-1-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)-1H-benzo[d]triazole | High |
| 3 | 5-chloro-1-(prop-2-yn-1-yloxy)-1H-benzo[d]triazole | 1-azido-4-bromobenzene | 1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-chloro-1H-benzo[d]triazole | High |
This synthetic strategy highlights how the chloro-substituted hydroxybenzotriazole core can be efficiently incorporated into more complex heterocyclic frameworks. The chlorine atom on the benzotriazole ring offers an additional site for potential further modification, allowing for the creation of a diverse library of compounds. While this specific data pertains to the 5-chloro isomer, the underlying chemical principles are directly applicable to this compound, suggesting its significant potential as a precursor for the synthesis of novel heterocyclic systems, particularly substituted triazoles. The development of such synthetic routes is crucial for drug discovery and materials science, where benzotriazole and triazole moieties are valued for their chemical and biological properties.
Theoretical and Computational Studies on 4 Chloro 1h 1,2,3 Benzotriazol 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the intrinsic properties of molecules. For 4-chloro-1H-1,2,3-benzotriazol-1-ol, these computational methods provide deep insights into its molecular structure, electronic characteristics, and reactivity.
Density Functional Theory (DFT) Applications to Molecular Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometrical parameters of this compound. conicet.gov.ar Calculations are often performed using hybrid functionals like B3LYP with a significant basis set such as 6-311++G** to achieve a high level of accuracy. conicet.gov.arresearchgate.net
These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The optimized geometry of the molecule is crucial for understanding its stability and reactivity. For instance, the polarity of the N-Cl bond can significantly influence the bond lengths within both the triazole and benzyl (B1604629) rings. conicet.gov.ar Comparisons between the calculated parameters and experimental data, where available from techniques like X-ray diffraction, help validate the computational models. conicet.gov.arresearchgate.net
Below is a table showcasing representative calculated geometrical parameters for a series of 1-X-benzotriazole derivatives, including the chlorinated variant, often performed in both the gas phase and in aqueous solution to understand solvent effects.
| Parameter | 1-H-benzotriazole | 1-Methyl-benzotriazole | 1-Chloro-benzotriazole | 1-Amino-benzotriazole | 1-Hydroxy-benzotriazole |
| Bond Lengths (Å) | |||||
| N1-X4 | 1.01 | 1.48 | 1.73 | 1.41 | 1.39 |
| N1-N2 | 1.35 | 1.35 | 1.36 | 1.37 | 1.38 |
| N2-N3 | 1.28 | 1.28 | 1.28 | 1.28 | 1.28 |
| Bond Angles (°) ** | |||||
| X4-N1-N2 | 118.9 | 120.1 | 114.6 | 117.5 | 114.9 |
| N1-N2-N3 | 111.4 | 111.5 | 110.8 | 110.7 | 110.4 |
| Dihedral Angles (°) ** | |||||
| X4-N1-N2-N3 | 179.9 | 179.8 | 179.9 | 179.9 | 179.9 |
Analysis of Electronic Properties (HOMO/LUMO Energies)
The electronic properties of a molecule are key to understanding its chemical reactivity. pjoes.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. psu.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. psu.edu
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important parameter that provides insights into the chemical stability and reactivity of a molecule. psu.edu A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. pjoes.comicm.edu.pl
For this compound, DFT calculations can determine the energies of these frontier orbitals. The presence of the chlorine atom, an electron-withdrawing group, is expected to influence the HOMO and LUMO energy levels compared to the unsubstituted benzotriazole (B28993).
| Compound | E HOMO (eV) | E LUMO (eV) | Energy Gap (eV) |
| 1-H-benzotriazole | -6.8 | -0.5 | 6.3 |
| 1-Chloro-benzotriazole | -7.1 | -1.2 | 5.9 |
Note: This table provides illustrative values. The actual calculated energies can vary depending on the level of theory and basis set used.
Charge Distribution and Electrophilicity Index
The distribution of electron density within a molecule is fundamental to its reactivity. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, revealing the location of positive and negative charges on different atoms. conicet.gov.ar In this compound, the electronegative chlorine and nitrogen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges.
The global electrophilicity index (ω) is a measure of the ability of a molecule to accept electrons. It is calculated from the HOMO and LUMO energies. A higher electrophilicity index indicates a greater capacity to act as an electrophile. conicet.gov.ar Studies have shown that the chlorinated derivative of benzotriazole has a higher global electrophilicity index, suggesting increased reactivity. conicet.gov.ar
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing information that can be difficult to obtain through experimental methods alone.
Theoretical Prediction of Reaction Pathways and Intermediates
Theoretical calculations can be used to map out the potential energy surface of a reaction, identifying the most likely pathways and any transient intermediates that may be formed. For reactions involving this compound, such as nucleophilic substitution reactions, computational modeling can predict whether the reaction proceeds through a stepwise or concerted mechanism. thieme-connect.comeuropa.eu
For example, in reactions where this compound acts as a reagent, computational studies can help to understand the formation of key reactive intermediates. thieme-connect.com These studies can also shed light on the regioselectivity and stereoselectivity of reactions.
Energy Profiles and Transition State Analysis
By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
Influence of Halogenation on Electronic and Steric Factors
The introduction of a chlorine atom at the 4-position of the 1H-1,2,3-benzotriazol-1-ol core profoundly alters its electronic and steric landscape. These changes are a direct consequence of the inherent properties of the chlorine atom, namely its electronegativity, size, and ability to participate in various non-covalent interactions.
Electronic Influence:
The chlorine atom is more electronegative than carbon, leading to a significant inductive electron-withdrawing effect (-I effect). This effect decreases the electron density of the benzene (B151609) ring. Quantum-chemical calculations on C-substituted benzotriazoles have shown that the introduction of a chlorine atom greatly decreases the energy of the highest occupied molecular orbital (HOMO). researchgate.net A lower HOMO energy suggests a reduced ability to donate electrons.
Conversely, the chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system, exerting a positive mesomeric or resonance effect (+M effect). However, for halogens, the inductive effect is generally stronger than the mesomeric effect. Studies on substituted benzotriazoles have indicated that the electron-withdrawing nature of chlorine can be significant. For instance, in the context of benzotriazole ultraviolet absorbers, electron-withdrawing groups at the 5-position have been shown to improve photopermanence, a phenomenon linked to the electronic structure of the molecule. paint.org
Computational studies on a series of 1-X-benzotriazole derivatives provide insights into how a chloro-substituent impacts various electronic parameters. Although the data is for the N1-chloro isomer, the general trends are informative.
| Parameter | 1-H-benzotriazole | 1-Cl-benzotriazole |
|---|---|---|
| Total Energy (Hartrees) | -416.9 | -876.6 |
| Dipole Moment (Debye) | 4.1 | 2.9 |
| HOMO Energy (eV) | -7.2 | -7.8 |
| LUMO Energy (eV) | -1.1 | -2.1 |
| HOMO-LUMO Gap (eV) | 6.1 | 5.7 |
Data adapted from a computational study on 1-X-benzotriazole derivatives. The values are for illustrative purposes to show the potential electronic influence of a chloro-substituent on a benzotriazole scaffold.
Steric Influence:
The chlorine atom is larger than a hydrogen atom, and its introduction at the 4-position of the benzotriazole ring introduces steric bulk. This steric hindrance can influence the conformation of the molecule and its ability to interact with other molecules, such as enzyme active sites or crystal packing.
The interplay of steric and electronic effects is critical in the context of biological activity. For example, in a series of substituted imidazole-thione linked benzotriazole derivatives, the position of a chloro substituent on a phenyl ring resulted in significant differences in antiproliferative activity, highlighting the importance of the three-dimensional arrangement of the molecule. mdpi.com
Structural Modifications and Reactivity of 4 Chloro 1h 1,2,3 Benzotriazol 1 Ol Derivatives
Synthesis and Characterization of Substituted 4-chloro-1H-1,2,3-benzotriazol-1-ol Derivatives
The synthesis of substituted this compound derivatives often begins with the parent molecule, 4,7-dichloroquinoline (B193633). A common synthetic route involves the reaction of 4,7-dichloroquinoline with sodium azide (B81097) in anhydrous dimethylformamide (DMF) to produce 4-azido-7-chloroquinoline. mdpi.com This intermediate can then undergo further reactions, such as O-alkylation with propargyl bromide in the presence of a base like potassium carbonate, to yield acetylenic derivatives. mdpi.com These derivatives serve as key precursors for introducing further diversity through click chemistry, a versatile and widely used method for joining molecular building blocks. For instance, a copper(I)-catalyzed click reaction between an O-acetylenic derivative of hydroxybenzotriazole (B1436442) (HOBt) and an azide can furnish triazole hybrid compounds. mdpi.com
The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. A suite of analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. mdpi.com Further confirmation of the structure can be obtained through two-dimensional NMR techniques like Correlated Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). mdpi.com High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, confirming its elemental composition. mdpi.com Spectroscopic methods such as Fourier-transform infrared (FTIR) and ultraviolet-visible (UV-Vis) spectroscopy are also utilized to identify functional groups and study the electronic properties of the molecules. mdpi.com
Table 1: Synthesis and Characterization Techniques for this compound Derivatives
| Technique | Purpose | Information Obtained |
| ¹H-NMR | Structural Elucidation | Chemical shifts, coupling constants, and integration of proton signals. |
| ¹³C-NMR | Structural Elucidation | Chemical shifts of carbon atoms, providing a carbon skeleton map. |
| COSY | Structural Confirmation | Correlation between coupled protons. |
| HSQC | Structural Confirmation | Correlation between directly bonded protons and carbons. |
| HRMS | Molecular Formula Determination | Precise mass-to-charge ratio, confirming elemental composition. |
| FTIR | Functional Group Identification | Vibrational frequencies of chemical bonds. |
| UV-Vis | Electronic Properties | Wavelengths of maximum absorption, indicating electronic transitions. |
Comparative Reactivity Studies with Other Halogenated Benzotriazol-1-ols
The reactivity of this compound is significantly influenced by the presence and nature of the halogen substituent on the benzotriazole (B28993) ring. Comparative studies with other halogenated benzotriazol-1-ols, such as those substituted with bromine or iodine, reveal important trends in their chemical behavior.
The electronegativity and size of the halogen atom play a crucial role in determining the reactivity of the molecule. For instance, in nucleophilic substitution reactions, the nature of the halogen can affect the leaving group ability. Generally, heavier halogens like iodine are better leaving groups than chlorine, which can lead to faster reaction rates.
The introduction of different halogens can also impact the strength of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic center. acs.org Studies have shown that the strength of halogen bonding generally increases from chlorine to iodine. acs.org This can have significant implications for how these molecules interact with other species, influencing reaction mechanisms and product distributions.
Strategies for Modulation of Compound Properties Through Structural Alterations
A variety of strategies can be employed to modify the properties of this compound through structural alterations. These modifications are aimed at fine-tuning the compound's reactivity, solubility, and other physicochemical characteristics.
One common strategy is the introduction of different substituents onto the benzotriazole ring system. This can be achieved through various organic reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the desired substituent and its position. For example, alkylation at the N-1 position of the triazole ring can be achieved using alkyl halides. chemicalbook.com
Another approach involves modifying the hydroxyl group at the 1-position. This can be done through esterification or etherification reactions to introduce a wide range of functional groups. These modifications can significantly alter the compound's polarity and its ability to participate in hydrogen bonding.
The synthesis of hybrid molecules, where the this compound moiety is coupled with other heterocyclic rings, is another powerful strategy. mdpi.comnih.gov This can lead to compounds with novel properties and reactivity profiles. For instance, linking the benzotriazole unit to a quinoline (B57606) ring system has been reported. mdpi.com
The choice of synthetic strategy and the specific structural modifications are guided by the desired application of the final compound. For example, if the goal is to enhance the compound's role as a peptide coupling reagent, modifications might focus on improving its activating ability and solubility in organic solvents.
Future Research Directions and Emerging Trends in 4 Chloro 1h 1,2,3 Benzotriazol 1 Ol Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of substituted 1-hydroxybenzotriazoles often involves the reaction of a corresponding ortho-halonitroarene with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) at reflux temperatures for extended periods. nih.gov For instance, 5-chloro-1H-benzo[d] nih.govgrowingscience.commdpi.comtriazol-1-ol can be synthesized from 2,4-dichloro-1-nitrobenzene and hydrazine hydrate in ethanol, requiring a 36-hour reflux. nih.gov While effective, these methods often rely on volatile organic solvents, high temperatures, and long reaction times, which are aspects that modern green chemistry principles aim to improve.
Future research is focused on developing synthetic routes with enhanced sustainability. This involves exploring alternative energy sources, greener solvent systems, and more efficient catalytic processes. Microwave-assisted organic synthesis (MAOS) stands out as a promising technique. univpancasila.ac.id It has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields for a wide range of heterocyclic compounds. univpancasila.ac.id The application of microwave irradiation to the synthesis of 4-chloro-1H-1,2,3-benzotriazol-1-ol could lead to a more energy-efficient and rapid production method.
Furthermore, the replacement of traditional organic solvents with water or other environmentally benign alternatives is a key goal. The development of water-compatible synthetic methods, potentially using phase-transfer catalysts or surfactants, would significantly enhance the green profile of the synthesis.
Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches
| Parameter | Traditional Synthesis | Potential Sustainable Approach |
|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation |
| Reaction Time | Often many hours (e.g., 36 hours) nih.gov | Potentially minutes univpancasila.ac.id |
| Solvents | Typically ethanol or other organic solvents nih.gov | Water, ionic liquids, or solvent-free conditions |
| Efficiency | Moderate to good yields | Potentially higher yields and purity |
| Workup | Often requires extraction with organic solvents nih.gov | Simpler, with reduced solvent waste |
Exploration of New Catalytic Applications
1-Hydroxybenzotriazole (B26582) (HOBt) and its derivatives are renowned for their role as additives in peptide coupling reactions, where they act to suppress side reactions and facilitate amide bond formation. This function is, in essence, a form of organocatalysis. The electronic nature of the benzotriazole (B28993) ring influences the reactivity of the N-hydroxy group. The introduction of a chloro-substituent, as in this compound, is expected to modify its electronic properties and, consequently, its catalytic activity. Future research will likely focus on quantifying the impact of this substitution on coupling efficiency and racemization suppression, potentially leading to the development of superior coupling additives like O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium-hexafluorophosphate (HCTU). uit.no
Beyond peptide synthesis, benzotriazoles are emerging as versatile ligands in transition metal catalysis. For example, benzotriazole itself has been successfully employed as a ligand in copper-catalyzed C-C homocoupling reactions (Glaser reaction). acs.org The nitrogen atoms in the triazole ring can coordinate with metal centers, and the substituent on the benzene (B151609) ring can tune the ligand's electronic and steric properties. Investigating this compound as a ligand in various copper-, palladium-, or other metal-catalyzed cross-coupling reactions is a promising area of exploration. Its specific electronic signature could offer unique selectivity or reactivity profiles in reactions such as Suzuki, Heck, or Sonogashira couplings.
Additionally, polymer-supported benzotriazoles have been used as catalysts, which simplifies product purification and catalyst recycling. nih.gov Developing a polymer-bound version of this compound could lead to a recyclable, heterogeneous catalyst for various organic transformations.
Table 2: Potential Catalytic Applications of this compound
| Application Area | Potential Role | Rationale |
|---|---|---|
| Peptide Synthesis | Advanced Coupling Additive | Electron-withdrawing chloro group may enhance reactivity and reduce side reactions. |
| Cross-Coupling Reactions | Novel Ligand | Coordination to metal centers (e.g., Cu, Pd) could influence catalytic activity and selectivity. acs.org |
| Organocatalysis | Heterogeneous Catalyst | Immobilization on a polymer support could enable use as a recyclable catalyst. nih.gov |
Advanced Mechanistic Elucidation Techniques
A deep understanding of reaction mechanisms is fundamental to the rational design of new reagents and catalysts. For this compound, a combination of advanced spectroscopic and computational techniques is being leveraged to elucidate its behavior in chemical reactions.
Computational Chemistry plays a pivotal role. Density Functional Theory (DFT) calculations, using methods like B3LYP with large basis sets (e.g., 6-311++G**), are employed to model the geometric and electronic structures of the molecule. conicet.gov.ar These studies can predict properties such as atomic charges, stabilization energies, and solvation energies, offering insights into the molecule's reactivity and interactions in different environments. conicet.gov.ar For instance, computational docking studies are used to predict the binding interactions of benzotriazole derivatives with biological targets like acetylcholinesterase, which can guide the design of new inhibitors. mdpi.comresearchgate.net
Advanced Spectroscopic Methods are indispensable for characterizing transient intermediates and final products, which is crucial for piecing together reaction pathways.
Nuclear Magnetic Resonance (NMR): Multi-dimensional NMR techniques, including 1H-1H COSY, HSQC, and DEPT, are used for unambiguous structural assignment of complex molecules derived from benzotriazole precursors. mdpi.comresearchgate.net
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, allowing for the confident determination of elemental compositions of products and intermediates. nih.govmdpi.com
X-ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and absolute configuration, which is critical for understanding structure-activity relationships. nih.gov
By integrating these techniques, researchers can build a comprehensive picture of how this compound participates in and influences chemical reactions, paving the way for its more effective utilization.
Table 3: Mechanistic Elucidation Techniques and Their Applications
| Technique | Application in this compound Chemistry |
|---|---|
| Density Functional Theory (DFT) | Predicts molecular geometry, electronic properties, and reaction energetics. conicet.gov.ar |
| Multi-dimensional NMR | Unambiguous structural determination of reaction products and intermediates. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination for formula confirmation. nih.govmdpi.com |
| X-ray Crystallography | Definitive 3D structural analysis of derivatives to establish structure-function relationships. nih.gov |
Integration into Automated Synthesis Platforms
The demand for the rapid synthesis and screening of large numbers of compounds in drug discovery and materials science has driven the development of automated synthesis platforms. Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, is a particularly powerful tool in this domain. fu-berlin.de
The synthesis of benzotriazoles has already been successfully adapted to flow chemistry systems. fu-berlin.de These platforms offer precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved safety (especially when handling hazardous intermediates like azides or arynes), and easier scalability compared to traditional batch chemistry. fu-berlin.dekyoto-u.ac.jp
Future research will undoubtedly focus on integrating reagents like this compound into these automated workflows. For example, in automated peptide synthesizers, it could be used as a stock solution of a coupling additive, enabling the high-throughput synthesis of peptide libraries. Its potential for enhanced reactivity might allow for shorter coupling times, further accelerating the synthesis process.
Furthermore, the use of this compound in multi-step flow syntheses is a compelling prospect. As a versatile intermediate, it could be generated in one flow module and immediately reacted with other reagents in a subsequent module to create a diverse array of more complex molecules without the need for isolating intermediates. This seamless integration into automated platforms will be crucial for exploring the full chemical space accessible from this valuable building block.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-1H-1,2,3-benzotriazol-1-ol, and how do they differ from analogous triazole derivatives?
- Methodological Answer : The synthesis typically involves functionalizing the benzotriazole core via electrophilic substitution or coupling reactions. For example, chlorination at the 4-position can be achieved using chlorinating agents (e.g., POCl₃ or N-chlorosuccinimide) under controlled conditions. A key distinction from non-chlorinated analogs (e.g., HOBt) is the need for regioselective halogenation to avoid over-substitution . Characterization via ¹H/¹³C NMR should confirm the chloro substituent’s position (e.g., downfield shifts in aromatic protons adjacent to chlorine) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Aromatic protons near the chloro group exhibit distinct splitting patterns (e.g., doublets or doublet-of-doublets) due to deshielding.
- HRMS : Exact mass analysis confirms the molecular ion ([M+H]⁺) with isotopic peaks matching chlorine’s natural abundance (3:1 ratio for ³⁵Cl/³⁷Cl).
- IR Spectroscopy : Stretching frequencies for N-O and C-Cl bonds appear at ~1250 cm⁻¹ and ~700 cm⁻¹, respectively .
Advanced Research Questions
Q. How does the 4-chloro substituent influence the compound’s reactivity in peptide coupling or metal coordination compared to HOBt?
- Methodological Answer : The electron-withdrawing chloro group enhances the leaving-group ability of the hydroxyl oxygen, potentially improving activation efficiency in carbodiimide-mediated couplings. However, steric hindrance may reduce compatibility with bulky substrates. Comparative kinetic studies (e.g., monitoring reaction yields via HPLC) and X-ray crystallography (using SHELX programs ) can elucidate structural and mechanistic differences. For metal coordination, UV-Vis and cyclic voltammetry may reveal altered binding affinities due to electronic effects .
Q. What strategies are effective in resolving contradictory crystallographic data for this compound derivatives?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s twin refinement tools (e.g., BASF parameter) to model overlapping lattices .
- High-Resolution Data : Collect synchrotron data (<1.0 Å resolution) to resolve disorder in the chloro-benzotriazole moiety.
- Validation Metrics : Cross-check R-factors, electron density maps, and Hirshfeld surfaces to ensure model accuracy .
Q. What role does this compound play in the inhibition of Factor XIa, and how can its binding mode be studied?
- Methodological Answer : In Milvexian (BMS-986177), the 4-chloro-triazole group contributes to hydrophobic interactions with Factor XIa’s S1 pocket. To study binding:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
